N-Isopropylisobutyramide N-Isopropylisobutyramide
Brand Name: Vulcanchem
CAS No.: 869-07-8
VCID: VC3702701
InChI: InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
SMILES: CC(C)C(=O)NC(C)C
Molecular Formula: C7H15NO
Molecular Weight: 129.2 g/mol

N-Isopropylisobutyramide

CAS No.: 869-07-8

Cat. No.: VC3702701

Molecular Formula: C7H15NO

Molecular Weight: 129.2 g/mol

* For research use only. Not for human or veterinary use.

N-Isopropylisobutyramide - 869-07-8

Specification

CAS No. 869-07-8
Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
IUPAC Name 2-methyl-N-propan-2-ylpropanamide
Standard InChI InChI=1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
Standard InChI Key IGZDXYHMGWRJAZ-UHFFFAOYSA-N
SMILES CC(C)C(=O)NC(C)C
Canonical SMILES CC(C)C(=O)NC(C)C

Introduction

Chemical Identity and Structure

N-Isopropylisobutyramide, also known as 2-methyl-N-propan-2-ylpropanamide, is an acyclic amide characterized by its distinctive molecular structure. The compound contains an amide functional group with isopropyl and isobutyryl moieties attached.

Nomenclature and Identification

The compound has several synonyms in chemical literature, reflecting various naming conventions:

ParameterValue
IUPAC Name2-methyl-N-propan-2-ylpropanamide
Common NameN-Isopropylisobutyramide
CAS Registry Number869-07-8
Molecular FormulaC₇H₁₅NO

Additional synonyms include N1-isopropyl-2-methylpropanamide, N-Isopropyl-2-methylpropanamide, N-isopropyl-isobutyramide, Isobutylamide,N-isopropyl, Propanamide,N-isopropyl-2-methyl, N-Isopropyl-isobutyramid, and Isobutyrylisopropylamin .

Physical and Chemical Properties

N-Isopropylisobutyramide possesses a distinctive set of physical and chemical properties that define its behavior in various chemical environments and applications.

Basic Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Molecular Weight129.20000 g/mol
Physical StateSolid
Density0.856 g/cm³
Melting Point101-102°C (Literature: 103-104°C)
Boiling Point208.7°C at 760 mmHg
Flash Point110.5°C
Exact Mass129.11500

These properties indicate that N-Isopropylisobutyramide is a relatively stable organic compound with moderate volatility .

Advanced Physicochemical Parameters

Further physicochemical parameters provide additional insights into the compound's behavior in various environments:

ParameterValue
Polar Surface Area (PSA)29.10000
LogP1.55790
Index of Refraction1.418
Hazard CodesXn (Harmful)

The LogP value of 1.55790 suggests moderate lipophilicity, indicating potential membrane permeability while maintaining some water solubility .

Spectroscopic Characterization

Spectroscopic data provides crucial information about the structural and electronic properties of N-Isopropylisobutyramide, enabling precise identification and characterization.

Infrared Spectroscopy

The infrared (IR) spectrum of N-Isopropylisobutyramide reveals characteristic absorption bands that confirm its structural features:

IR Absorption (KBr, νₘₐₓ, cm⁻¹)Assignment
3297N-H stretching (amide)
2970C-H stretching (aliphatic)
2933C-H stretching (aliphatic)
2874C-H stretching (aliphatic)
1645C=O stretching (amide I band)
1551N-H bending (amide II band)
1366C-H bending
1243C-N stretching
1095C-C stretching

The presence of the strong amide I band at 1645 cm⁻¹ and amide II band at 1551 cm⁻¹ confirms the amide functionality, while the N-H stretching at 3297 cm⁻¹ is characteristic of secondary amides .

Classification CategoryInformation
HS Code2924199090
HS DescriptionOther acyclic amides (including acyclic carbamates) and their derivatives; salts thereof
VAT17.0%
Tax Rebate Rate13.0%
MFN Tariff6.5%
General Tariff30.0%

This regulatory information is essential for commercial transactions, international trade, and compliance with chemical regulations .

Comparative Analysis with Related Compounds

Examining the structural and property differences between N-Isopropylisobutyramide and related compounds provides valuable insights into structure-property relationships within this chemical family.

Comparison with N-isopropyl-thioisobutyramide

N-isopropyl-thioisobutyramide (CAS: 141738-90-1) is a thioamide analog of N-Isopropylisobutyramide, where the oxygen atom in the amide group is replaced by a sulfur atom.

PropertyN-IsopropylisobutyramideN-isopropyl-thioisobutyramide
Molecular FormulaC₇H₁₅NOC₇H₁₅NS
Molecular Weight129.20000145.26600
Density0.856 g/cm³Not Available
LogP1.557902.35870
PSA29.1000044.12000
Melting Point103°CNot Available

The comparison reveals that the thioamide derivative has higher lipophilicity (LogP) and polar surface area (PSA) than N-Isopropylisobutyramide, which may impact its solubility, membrane permeability, and biological interactions .

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